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Compound of Interest

Compound Name: 1,1,2-Trifluoroethane

Cat. No.: B1584508 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometric Data for Researchers, Scientists,

and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

1,1,2-Trifluoroethane (HFC-143), a hydrofluorocarbon of significant interest in various

scientific and industrial applications. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable

insights for compound identification, structural elucidation, and quality control.

Mass Spectrometry
The electron ionization mass spectrum of 1,1,2-Trifluoroethane is characterized by a series of

fragment ions resulting from the cleavage of C-C and C-H bonds, as well as the loss of fluorine

and hydrogen atoms. The most prominent peaks are summarized in the table below. The

fragmentation pattern is a key identifier for this molecule.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Probable Fragment

51 100% [CHF₂]⁺

33 ~40% [CH₂F]⁺

65 ~35% [CHF₂CH]⁺

84 ~5% [C₂H₃F₃]⁺ (Molecular Ion)

45
Not specified in primary

sources
[CHO₂]⁺ or other isobaric ion

Data compiled from the NIST Mass Spectrometry Data Center.[1] The base peak at m/z 51

corresponds to the stable difluoromethyl cation ([CHF₂]⁺). The molecular ion peak at m/z 84 is

observed with low relative abundance.

Infrared (IR) Spectroscopy
The infrared spectrum of 1,1,2-Trifluoroethane exhibits characteristic absorption bands

corresponding to the vibrational modes of its functional groups. The C-H and C-F stretching

and bending vibrations are particularly prominent. A study on the vibrational spectra of 1,1,2-
trifluoroethane provides detailed assignments for these absorptions.

Wavenumber (cm⁻¹) Vibrational Mode Assignment

~3000-2900 C-H stretching

~1450-1350 C-H bending

~1150-1000 C-F stretching

~850-700 C-C stretching and skeletal vibrations

Note: Specific peak positions can vary slightly based on the phase (gas, liquid, or solid) and the

resolution of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectra of 1,1,2-Trifluoroethane are complex due to heteronuclear (¹H-¹⁹F) and

homonuclear (¹H-¹H and ¹⁹F-¹⁹F) spin-spin coupling.

¹H NMR Spectrum
The proton NMR spectrum shows two distinct signals corresponding to the -CH₂F and -CHF₂

groups.

Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) in Hz

Assignment

Data not available Triplet of Doublets Data not available -CH₂F

Data not available Triplet of Triplets Data not available -CHF₂

¹⁹F NMR Spectrum
The fluorine-19 NMR spectrum also displays two signals for the two different fluorine

environments.

Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) in Hz

Assignment

Data not available Doublet of Triplets Data not available -CH₂F

Data not available Doublet of Triplets Data not available -CHF₂

A study on the conformational equilibrium of 1,1,2-trifluoroethane has reported the following

angular dependence of the ³J H,F coupling constant: approximately 13 Hz for the double

gauche conformer and 5 Hz for the anti-gauche conformer.[2]

Experimental Protocols
Gas-Phase FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of gaseous 1,1,2-Trifluoroethane.

Methodology:
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell

is required. The gas cell should have windows transparent to IR radiation, such as KBr or

NaCl.

Sample Preparation: The gas cell is first evacuated to remove any atmospheric gases. A

background spectrum of the empty cell is recorded.

Data Acquisition: Gaseous 1,1,2-Trifluoroethane is introduced into the gas cell to a specific

pressure. The IR spectrum of the sample is then recorded. The final absorbance spectrum is

obtained by ratioing the sample spectrum against the background spectrum.

Parameters: A typical spectral range is 4000-400 cm⁻¹. The resolution is typically set to 4

cm⁻¹ or better. Multiple scans are co-added to improve the signal-to-noise ratio.

Gas-Phase NMR Spectroscopy
Objective: To acquire ¹H and ¹⁹F NMR spectra of 1,1,2-Trifluoroethane.

Methodology:

Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-

phase or variable temperature measurements is necessary.

Sample Preparation: A specialized high-pressure NMR tube is used. The tube is attached to

a vacuum line, evacuated, and then filled with 1,1,2-Trifluoroethane gas to the desired

pressure. Alternatively, the gas can be condensed into the tube at low temperature (liquid

nitrogen) and then sealed.

Data Acquisition:

The sample is placed in the NMR probe, and the spectrometer is tuned to the appropriate

frequency for ¹H or ¹⁹F.

The magnetic field is shimmed to achieve homogeneity.

Standard pulse sequences are used to acquire the spectra. For ¹⁹F NMR, proton

decoupling may be employed to simplify the spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1584508?utm_src=pdf-body
https://www.benchchem.com/product/b1584508?utm_src=pdf-body
https://www.benchchem.com/product/b1584508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Referencing: Chemical shifts are referenced to an appropriate internal or external standard.

Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of 1,1,2-Trifluoroethane and identify its fragmentation

pattern.

Methodology:

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used, often

coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction: The gaseous sample is introduced into the ion source. In a GC-MS

setup, the sample is injected onto a GC column, and the separated compound enters the

mass spectrometer.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualizations
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Figure 1: Generalized Workflow for Spectroscopic Analysis of 1,1,2-Trifluoroethane
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Caption: Generalized Workflow for Spectroscopic Analysis.
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Figure 2: Integration of Spectroscopic Data for Structural Elucidation
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Caption: Integration of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584508#spectroscopic-data-of-1-1-2-
trifluoroethane-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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